molecular formula C23H15F3N2O5 B4309444 1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B4309444
M. Wt: 456.4 g/mol
InChI Key: PWJOTFVRKKJRRJ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core with multiple substituents, including a trifluoromethoxyphenyl group and a furylmethylene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the substituents through various chemical reactions. Common reagents used in these reactions include trifluoromethoxybenzene, furfural, and methylbenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvent choice and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-1-(3-methylphenyl)-5-[[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O5/c1-13-3-2-4-15(11-13)28-21(30)18(20(29)27-22(28)31)12-17-9-10-19(32-17)14-5-7-16(8-6-14)33-23(24,25)26/h2-12H,1H3,(H,27,29,31)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJOTFVRKKJRRJ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)OC(F)(F)F)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 2
Reactant of Route 2
1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 3
1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 4
1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 5
Reactant of Route 5
1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 6
Reactant of Route 6
1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.